9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They are an integral part of a variety of drugs available in clinical therapy, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides with α-haloketones or α-haloesters . The specific synthesis process for “9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is not available in the literature I have access to.
Molecular Structure Analysis
1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The specific molecular structure of “this compound” is not available in the literature I have access to.
Scientific Research Applications
Synthetic Methodologies and Applications
Development of Synthetic Protocols for Triazolo[4,3-e]purine Derivatives : Research has demonstrated significant interest in developing efficient synthetic routes for triazolo[4,3-e]purine derivatives and similar heterocyclic compounds. For example, studies on fused heterocyclic systems highlight practical approaches for the synthesis of 5-aza-isoguanines, showcasing methodologies that could be relevant for synthesizing structurally similar compounds to 9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione. These synthetic strategies are pivotal for constructing new therapeutic agents, underscoring the compound's relevance in medicinal chemistry and drug development (Ahmad Junaid et al., 2019).
Antimicrobial Properties
Antimicrobial Activity of Triazole Derivatives : The antimicrobial properties of triazole derivatives, including those structurally related to this compound, have been explored. Compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines were screened for antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms, suggesting the potential of triazolo[4,3-e]purine derivatives in antimicrobial drug development (H. Bektaş et al., 2007).
Potential Therapeutic Applications
Anticancer and Antiviral Potential : The pursuit of novel therapeutic agents has led to the synthesis and evaluation of triazolo[4,3-e]purine derivatives for their potential anticancer and antiviral activities. Research into compounds such as 1,2,4-triazolo[4,3-e]purine derivatives has identified promising candidates with considerable activity against certain cancer cell lines and viruses. This line of investigation emphasizes the potential of these compounds in therapeutic applications, including the treatment of cancer and viral infections (F. Ashour et al., 2012).
Mechanism of Action
Target of Action
The compound STL158678 primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
STL158678 interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of CDK2 by STL158678 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by STL158678 leads to a significant reduction in cell proliferation . In particular, it has shown superior cytotoxic activities against certain cell lines . It also induces apoptosis within certain cells .
Future Directions
1,2,4-Triazoles are the focus of renewed interest among organic and medicinal chemists since several novel hybrids with broader spectrum have been synthesized based on molecular hybridization approach . The future research on “9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” could involve exploring its potential pharmacological activities and optimizing its synthesis process.
Properties
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-9(2)22-12-14(24)18-17(25)21(3)15(12)23-13(19-20-16(22)23)10-5-7-11(26-4)8-6-10/h5-9H,1-4H3,(H,18,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJHRNLPJZVRSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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